molecular formula C10H8ClNO B2414212 8-Chloro-7-methoxyquinoline CAS No. 1422978-91-3

8-Chloro-7-methoxyquinoline

Cat. No.: B2414212
CAS No.: 1422978-91-3
M. Wt: 193.63
InChI Key: NLAFVDTYGSLSMC-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxyquinoline: is a heterocyclic aromatic compound with the molecular formula C10H8ClNO . It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxyquinoline can be achieved through several methods. One common approach involves the Skraup synthesis , which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .

Another method involves the Friedländer synthesis , where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic or basic conditions to form the quinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve microwave-assisted synthesis . This technique has gained popularity due to its ability to accelerate reaction times, increase yields, and reduce the formation of hazardous by-products. Microwave irradiation can be used to carry out solvent-free reactions, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-7-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxyquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

  • 7-Chloro-8-methoxyquinoline
  • 6-Chloro-7-methoxyquinoline
  • 8-Chloro-6-methoxyquinoline

Comparison: 8-Chloro-7-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the quinoline ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. For example, the presence of the methoxy group at the 7-position can enhance the compound’s ability to undergo electrophilic substitution reactions compared to other isomers .

Properties

IUPAC Name

8-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAFVDTYGSLSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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